molecular formula C10H15NO3 B15169280 (2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one CAS No. 918637-75-9

(2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one

Cat. No.: B15169280
CAS No.: 918637-75-9
M. Wt: 197.23 g/mol
InChI Key: SBHIKEZRRKGWPS-JTQLQIEISA-N
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Description

(2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one is a compound belonging to the pyrrolidine family. Pyrrolidines are a class of organic compounds characterized by a five-membered nitrogen-containing ring. This specific compound is notable for its unique structure, which includes an acetyl group, a methyl group, and an oxopropyl group attached to the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation, where the pyrrolidine derivative is treated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Addition of the Methyl and Oxopropyl Groups: The methyl and oxopropyl groups are introduced through alkylation reactions. This involves the reaction of the pyrrolidine derivative with appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and oxopropyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where the acetyl or oxopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include alcohols, ketones, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
  • (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
  • (2S)-2-(tert-butoxy)methylpyrrolidine hydrochloride

Uniqueness

What sets (2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

918637-75-9

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one

InChI

InChI=1S/C10H15NO3/c1-7(12)6-10(3)9(14)4-5-11(10)8(2)13/h4-6H2,1-3H3/t10-/m0/s1

InChI Key

SBHIKEZRRKGWPS-JTQLQIEISA-N

Isomeric SMILES

CC(=O)C[C@]1(C(=O)CCN1C(=O)C)C

Canonical SMILES

CC(=O)CC1(C(=O)CCN1C(=O)C)C

Origin of Product

United States

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